7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile
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Overview
Description
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is an organic compound that features a benzotriazole core substituted with a dioxaborolane group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile typically involves the functionalization of a benzotriazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzotriazole is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Hydrolysis: The dioxaborolane group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, and water.
Major Products
Boronic Acids: Formed from the oxidation of the dioxaborolane group.
Carbon-Carbon Coupled Products: Resulting from Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is used as a building block for the construction of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique structure allows for the modification of material properties, including conductivity and stability .
Mechanism of Action
The mechanism by which 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile exerts its effects depends on its application. In cross-coupling reactions, the dioxaborolane group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its benzotriazole core and carbonitrile group .
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is unique due to its combination of a benzotriazole core with a dioxaborolane group and a carbonitrile group
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN4O2/c1-12(2)13(3,4)20-14(19-12)9-5-8(7-15)6-10-11(9)17-18-16-10/h5-6H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPXOSWCQEPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NNN=C23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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